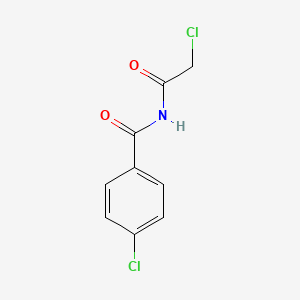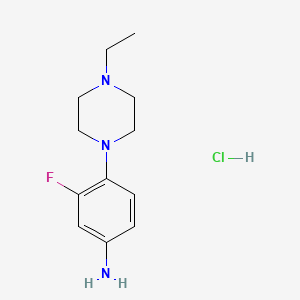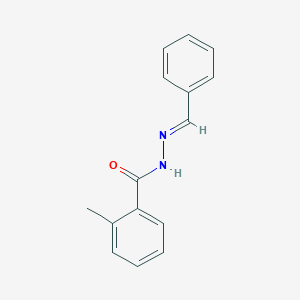![molecular formula C17H19FN2O2S2 B2562823 N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 463975-23-7](/img/structure/B2562823.png)
N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with several functional groups, including an amide group (-CONH2), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and a methylidene group (=CH2). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an amide group, a thiazolidine ring, and a methylidene group. The double bond in the methylidene group and the heteroatoms (nitrogen and sulfur) in the thiazolidine ring could potentially have implications for the compound’s reactivity .Chemical Reactions Analysis
Amides, like the one present in this compound, can undergo various reactions. For instance, they can be hydrolyzed to form amines and carboxylic acids in the presence of added acid or base . The presence of the thiazolidine ring and the methylidene group could also influence the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group might form hydrogen bonds, influencing the compound’s solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Researchers have developed synthetic methodologies for compounds with structures similar to N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide, which demonstrated moderate antitumor activity against malignant tumor cells. For instance, the synthesis of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides has shown potential in targeting renal cancer cell lines, indicating a promising avenue for cancer therapy research (V. Horishny, V. Matiychuk, 2020).
Antimicrobial and Antiviral Properties
Compounds derived from the structural framework of this compound have been evaluated for their antimicrobial and antiviral properties. A study synthesized flurbiprofen hydrazide derivatives, including 2-(2-fluorobiphenyl-4-yl)-N-(2-substituted-4-oxo-1,3-thiazolidine-3-yl)propanamides, demonstrating significant activity against hepatitis C virus and various bacterial strains, highlighting their potential as antimicrobial and antiviral agents (Pelin Çıkla et al., 2013).
Antioxidant and Anti-inflammatory Properties
Further research into derivatives of this compound has explored their antioxidant and anti-inflammatory properties. Celecoxib derivatives, for example, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, and anticancer agents, showcasing a broad spectrum of pharmacological activities that could be beneficial for developing new therapeutic agents (Ş. Küçükgüzel et al., 2013).
Analytical and Environmental Applications
Beyond pharmacological applications, derivatives similar to this compound have been utilized in analytical chemistry and environmental science. For example, the synthesis and characterization of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs have shown potential in antimicrobial screening and voltammetric analysis, indicating their usefulness in environmental monitoring and pharmaceutical analysis (M. Makki et al., 2016).
Eigenschaften
IUPAC Name |
N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S2/c1-2-3-9-19-15(21)8-10-20-16(22)14(24-17(20)23)11-12-6-4-5-7-13(12)18/h4-7,11H,2-3,8-10H2,1H3,(H,19,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLOTGZNFOJRTH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Furan-2-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2562742.png)
![(4-Chlorophenyl)-[4-[[(2,4-dichlorophenyl)thio]methyl]-4-hydroxy-1-piperidinyl]methanone](/img/structure/B2562743.png)
![2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole](/img/structure/B2562744.png)
![8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B2562746.png)
![1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2562748.png)



![Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2562753.png)




